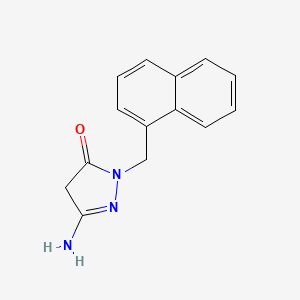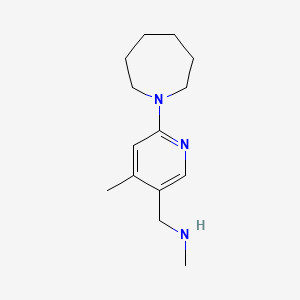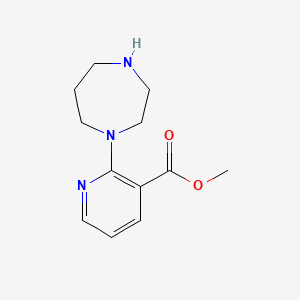
Methyl 2-(1,4-diazepan-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,4-diazepan-1-yl)nicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a diazepane ring attached to a nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,4-diazepan-1-yl)nicotinate typically involves the reaction of nicotinic acid or its derivatives with 1,4-diazepane. One common method includes the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution reaction with 1,4-diazepane under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(1,4-diazepan-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, potentially altering its pharmacological properties.
Substitution: The diazepane ring or the nicotinate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-(1,4-diazepan-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical tool.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)nicotinate involves its interaction with specific molecular targets. The diazepane ring may interact with receptors or enzymes, modulating their activity. The nicotinate moiety may contribute to the compound’s overall pharmacological profile by interacting with nicotinic receptors or other cellular components.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Similar in structure but lacks the diazepane ring.
1,4-Diazepane derivatives: Compounds with similar diazepane rings but different substituents.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-4-2-6-14-11(10)15-8-3-5-13-7-9-15/h2,4,6,13H,3,5,7-9H2,1H3 |
Clé InChI |
ZFKVVKAWZNZQJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC=C1)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


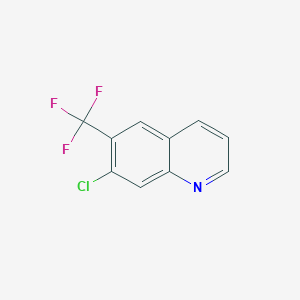



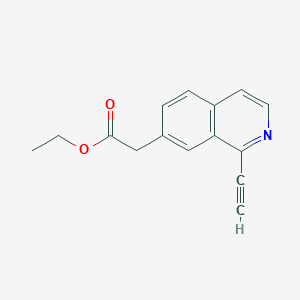

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

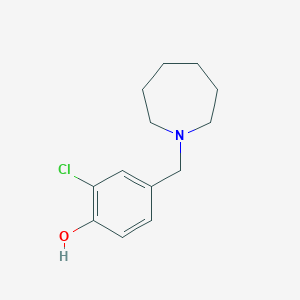
![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)

